molecular formula C26H28N2O B5192044 {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone

Cat. No.: B5192044
M. Wt: 384.5 g/mol
InChI Key: WKQCNSAZNDTQPH-UHFFFAOYSA-N
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Description

The compound {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone features a 3,4-dihydroquinoline core substituted with methyl groups at positions 2 and 8, a 4-(4-methylphenyl)amino group at position 4, and a 2-methylphenyl-methanone moiety at position 1. Dihydroquinoline-based methanones are frequently explored for their pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

[2,8-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-17-12-14-21(15-13-17)27-24-16-20(4)28(25-19(3)9-7-11-23(24)25)26(29)22-10-6-5-8-18(22)2/h5-15,20,24,27H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCNSAZNDTQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC=CC=C3C)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include aniline derivatives, aldehydes, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival and proliferation.

Antimicrobial Properties

This compound may also possess antimicrobial activity. Quinoline derivatives have been reported to exhibit antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents. The unique substitution pattern in this compound could enhance its efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

Research suggests that certain quinoline derivatives can modulate inflammatory pathways. The potential anti-inflammatory properties of This compound warrant further investigation, particularly in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroquinoline Methanone Family

(a) 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
  • Structure: Shares the dihydroquinoline core with methanone and aryl substitutions. Key differences include a furan-2-yl group instead of 2-methylphenyl and additional dimethoxy substituents.
  • Synthesis: Prepared via multi-step protocols involving palladium-catalyzed cross-coupling and cyclization reactions, similar to methods described for quinoline derivatives in .
  • Pharmacology : Exhibits antitumor activity in preclinical models, attributed to its planar aromatic system and electron-rich substituents enhancing DNA intercalation .
(b) 3,4-Dihydro-1(2H)-Quinolinyl(3-Iodo-4-Methylphenyl)Methanone
  • Structure: Features an iodo substituent on the phenyl-methanone group, contrasting with the methyl group in the target compound.
  • Properties : The iodine atom increases molecular weight (MW: 377.22 g/mol) and may influence lipophilicity and halogen bonding in biological targets .
(c) 4-Amino-3-(1H-Indol-1-yl)PhenylMethanone
  • ADMET Profile : Demonstrates favorable oral bioavailability (log P ~3.5) and blood-brain barrier penetration, with moderate toxicity in vitro .

Substituent-Driven Variations in Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) log P Biological Activity Reference
Target Compound Dihydroquinoline 2,8-Me₂; 4-(4-MePh)NH; 2-MePh-CO N/A ~4.2* Potential kinase inhibition N/A
[4-(3,4-Dimethoxyphenyl)-...]methanone Dihydroquinoline 3,6-Me₂; 3,4-diOMePh; furan-2-yl-CO 180–182 3.8 Antitumor
(3-Iodo-4-MePh)methanone Dihydroquinoline 3-I; 4-MePh-CO N/A 4.5* Undisclosed
4-Amino-3-indolylphenyl methanone Phenyl 4-NH₂; 3-indolyl; 4-OHPh-CO 223–225 3.5 Anti-inflammatory

*Predicted using computational tools (e.g., ChemAxon).

Pharmacological and ADMET Comparisons

  • Anticancer Activity: Dihydroquinoline methanones with electron-donating groups (e.g., methoxy, methyl) show enhanced DNA binding and topoisomerase inhibition compared to halogenated analogs .
  • Antifungal Efficacy: Compounds like [4-amino-3-(1H-indol-1-yl)phenyl]methanone inhibit ergosterol biosynthesis, a mechanism less prominent in dihydroquinoline derivatives .
  • ADMET Profiles: Oral Bioavailability: Methanones with log P <5 and moderate molecular weights (<500 g/mol) generally exhibit good absorption . Toxicity: Methyl and methoxy substituents correlate with lower cytotoxicity compared to halogens, as seen in iodinated analogs .

Biological Activity

The compound {2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone is a quinoline derivative notable for its complex structure and potential biological activities. Quinoline derivatives are widely recognized in medicinal chemistry for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound features a quinoline core with multiple substituents that influence its biological properties. Its structural formula can be represented as follows:

C26H28N2O\text{C}_{26}\text{H}_{28}\text{N}_{2}\text{O}

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

Compound NameStructureBiological Activity
3,4-Dihydroquinolin-1(2H)-yl(4-methoxyphenyl)methanoneStructureAntimicrobial, Anticancer
2-Methylquinoline DerivativesStructureAntiviral, Antiparasitic
4-Aminoquinoline CompoundsStructureAntimalarial

The specific mechanism of action often involves the inhibition of bacterial enzyme systems or interference with nucleic acid synthesis.

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in several studies. For example, derivatives of quinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:
In a study involving This compound , researchers observed that the compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involved the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Understanding the interaction between This compound and its biological targets is crucial for predicting its efficacy and safety profile. Studies suggest that this compound interacts with various receptors and enzymes:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain kinases involved in cancer progression.
  • Receptor Binding: It shows affinity for GPCRs (G protein-coupled receptors), which play a significant role in cellular signaling pathways.

Q & A

Advanced Question

  • Molecular docking : Use software like AutoDock to predict binding modes with kinase ATP-binding pockets, prioritizing the dihydroquinoline core for π-π stacking .
  • Kinase profiling : Broad-panel assays (e.g., KinomeScan) identify off-target effects .
  • Dynamic simulations : MD simulations assess stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .

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